molecular formula C14H26N6O2 B13255186 tert-Butyl 4-{5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate

tert-Butyl 4-{5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate

Cat. No.: B13255186
M. Wt: 310.40 g/mol
InChI Key: XXVMBNPORZHYNV-UHFFFAOYSA-N
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Description

tert-Butyl 4-{5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 1,2,4-triazole ring substituted with a methylaminoethyl side chain. The methylaminoethyl substituent may influence pharmacokinetic properties, such as bioavailability and receptor interactions.

Properties

Molecular Formula

C14H26N6O2

Molecular Weight

310.40 g/mol

IUPAC Name

tert-butyl 4-[5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C14H26N6O2/c1-10(15-5)11-16-12(18-17-11)19-6-8-20(9-7-19)13(21)22-14(2,3)4/h10,15H,6-9H2,1-5H3,(H,16,17,18)

InChI Key

XXVMBNPORZHYNV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1)N2CCN(CC2)C(=O)OC(C)(C)C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, and esterification to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The overall yield of the synthesis can be improved by using mild reagents and protecting groups to stabilize intermediates .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-{5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes and receptors makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-{5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Key Substituents Molecular Weight Synthesis Yield Stability Notes Biological Relevance (Inferred)
Target Compound Methylaminoethyl-triazole, Boc-piperazine ~350–370* Not reported Likely stable in gastric fluid Intermediate for receptor-targeted drugs
96 () Trifluoromethylphenyl, pyrrole-carboxamide Not reported 32% Stable in media Antifungal/antibacterial potential
tert-Butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate (16) Chloroacetamido-triazole 358.82 Not reported Predicted pKa 10.83 Covalent inhibitor candidate
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate (2l) (9) Phenyl-triazole ~350–370* 58% Not reported Kinase inhibitor scaffold
Preparations 53/54 (8) Trifluoroacetyl, stereoisomers 444 Not reported Not reported Chiral drug intermediate

*Estimated based on structural analogs.

Biological Activity

tert-Butyl 4-{5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is a compound with significant biological activity, particularly in pharmacological research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound features a piperazine ring linked to a triazole moiety and a tert-butyl ester group. Its molecular formula is C13H20N4O2C_{13}H_{20}N_{4}O_{2} with a molecular weight of approximately 252.33 g/mol. The structure can be represented as follows:

SMILES C C C C C O N1CCN CC1 C C C N N C N N \text{SMILES C C C C C O N1CCN CC1 C C C N N C N N }

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Triazole Ring : This moiety can coordinate with metal ions, influencing numerous biochemical pathways.
  • Piperazine Ring : It interacts with neurotransmitter receptors, potentially modulating their activity, which is critical in developing central nervous system (CNS) drugs.

Antimicrobial Activity

Research has indicated that derivatives of triazoles exhibit antimicrobial properties. For instance, compounds similar to tert-butyl 4-{5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-yl}piperazine have shown effectiveness against various bacterial strains and fungi .

Anticancer Potential

Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. Specifically, they may act as inhibitors of glycogen synthase kinase-3 (GSK-3), which is involved in cancer progression .

CNS Activity

The compound's interaction with serotonin (5-HT) receptors suggests potential anxiolytic effects. In behavioral tests, related compounds have shown reduced anxiety-like behavior and improved sleep duration in animal models .

Case Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial activity of triazole derivatives. The results indicated that these compounds inhibited the growth of several pathogens, suggesting their potential as therapeutic agents .

Case Study 2: CNS Effects

Another investigation focused on the anxiolytic properties of related piperazine derivatives. The findings revealed that these compounds reduced anxiety in rodent models, supporting their development for treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of GSK-3 activity
CNS ActivityAnxiolytic effects in rodent models

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